![molecular formula C18H38OSn B14712817 Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane CAS No. 17795-68-5](/img/structure/B14712817.png)
Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an alkoxy group derived from 3,3-dimethylbut-1-en-2-ol. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane typically involves the reaction of tributyltin hydride with 3,3-dimethylbut-1-en-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The alkoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.
Industry: It is used in the production of various organotin compounds that serve as catalysts, stabilizers, and intermediates in industrial processes
Mechanism of Action
The mechanism by which Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form stable complexes with nucleophiles, facilitating various chemical transformations. The pathways involved include coordination with electron-rich sites and subsequent reaction to form new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Tributylpropynylstannane: Similar in structure but contains a propynyl group instead of the alkoxy group.
Tributyl(3-methoxyprop-1-en-2-yl)stannane: Contains a methoxypropyl group instead of the dimethylbutenyl group
Uniqueness
Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane is unique due to its specific alkoxy group, which imparts distinct reactivity and properties compared to other organotin compounds. This uniqueness makes it valuable in specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
17795-68-5 |
|---|---|
Molecular Formula |
C18H38OSn |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
tributyl(3,3-dimethylbut-1-en-2-yloxy)stannane |
InChI |
InChI=1S/C6H12O.3C4H9.Sn/c1-5(7)6(2,3)4;3*1-3-4-2;/h7H,1H2,2-4H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
BJIOZHFXOVIDAW-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




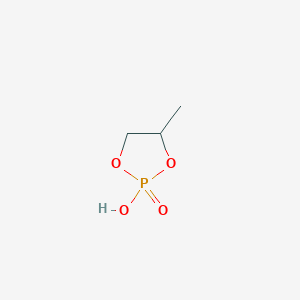
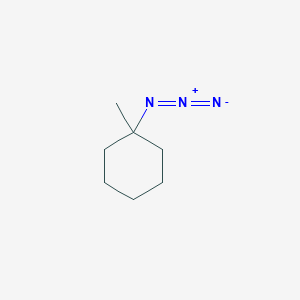



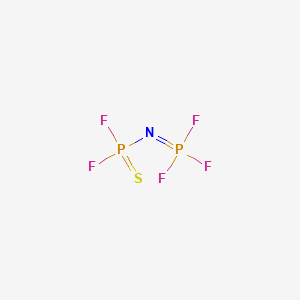
![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)
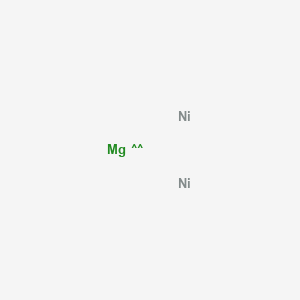
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)

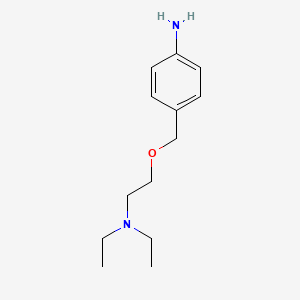
![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
